molecular formula C7H6O5 B14266982 2,3-Dihydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione CAS No. 141796-26-1

2,3-Dihydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione

Cat. No.: B14266982
CAS No.: 141796-26-1
M. Wt: 170.12 g/mol
InChI Key: CNDSMZVCTAUOPD-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione is a chemical compound with significant interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione typically involves the oxidation of suitable precursors under controlled conditions. One common method includes the use of methoxy-substituted cyclohexadiene derivatives, which are oxidized using reagents such as potassium permanganate or chromium trioxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinones and hydroquinones, which have applications in different chemical processes and research .

Scientific Research Applications

2,3-Dihydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential cytotoxic effects on cancer cells.

    Medicine: Investigated for its role in developing new anticancer drugs.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The compound exerts its effects primarily through redox reactions, where it can act as an electron acceptor or donor. This property is crucial in its cytotoxic activity, where it induces oxidative stress in cancer cells, leading to apoptosis. The molecular targets include various cellular enzymes and pathways involved in redox regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual hydroxy and methoxy groups make it a versatile compound for various synthetic and research applications .

Properties

CAS No.

141796-26-1

Molecular Formula

C7H6O5

Molecular Weight

170.12 g/mol

IUPAC Name

2,3-dihydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C7H6O5/c1-12-4-2-3(8)5(9)7(11)6(4)10/h2,9,11H,1H3

InChI Key

CNDSMZVCTAUOPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C(=C(C1=O)O)O

Origin of Product

United States

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